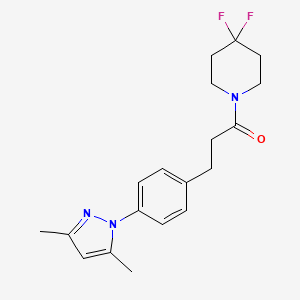![molecular formula C14H11ClN4O2 B2939382 Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 866049-89-0](/img/structure/B2939382.png)
Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their potential bioactive properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves various methods . One method introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This strategy involves a sequential opening/closing cascade reaction .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines presents two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, one compound had a melting point of 251 °C . The 1H NMR and 13C NMR data were also provided .Scientific Research Applications
Cancer Treatment: CDK2 Inhibition
Compounds with the pyrazolo[1,5-a]pyrimidine scaffold, such as Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate, have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial protein involved in cell cycle regulation, and its inhibition can halt the proliferation of cancer cells. Research has shown that derivatives of this compound exhibit superior cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), with IC50 values in the nanomolar range, indicating high potency .
Anti-Inflammatory Applications
The pyrazolo[1,5-a]pyrimidine derivatives are also explored for their anti-inflammatory properties. They can act as ligands for enzymes and receptors involved in inflammatory pathways. For instance, they can inhibit p38MAPK, a protein kinase that plays a significant role in the inflammatory response. By modulating this pathway, these compounds can potentially be used to treat chronic inflammatory diseases .
Antibacterial Activity
These compounds have shown promise in combating bacterial infections. A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This includes pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, which are known for their resistance to multiple drugs. The ability to inhibit bacterial growth makes these compounds valuable in the development of new antibiotics .
Antiviral Research
In the field of antiviral research, pyrazolo[1,5-a]pyrimidine derivatives are being investigated for their potential to disrupt viral replication. They can target viral enzymes or proteins that are essential for the virus to infect host cells and replicate. This line of research is crucial for developing treatments against emerging and re-emerging viral diseases .
Biochemistry and Molecular Biology
In biochemistry and molecular biology, these compounds are used as tools to study cellular processes. They can be employed to understand the function of various enzymes and receptors by observing the effects of their inhibition or activation. This helps in elucidating the molecular mechanisms underlying various physiological and pathological conditions .
Agricultural Chemistry
Pyrazolo[1,5-a]pyrimidine derivatives are explored for their use in agricultural chemistry. They can serve as the basis for developing novel pesticides or herbicides. Their ability to interact with specific proteins in pests or weeds can lead to the creation of targeted solutions that minimize harm to crops and the environment .
Mechanism of Action
While the specific mechanism of action for “Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate” is not explicitly mentioned in the available data, pyrazolo[1,5-a]pyrimidines have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Future Directions
The future directions in the research of pyrazolo[1,5-a]pyrimidines could involve the development of new synthetic methods , exploration of diverse mechanisms of action , and further investigation of their physical and chemical properties . These compounds can be considered as new candidates for further optimization as anticancer agents .
properties
IUPAC Name |
methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2/c1-21-14(20)11-6-17-13-10(7-18-19(13)12(11)16)8-2-4-9(15)5-3-8/h2-7H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPPYVPRGGITKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2939303.png)

![4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B2939308.png)
![(5-Chlorothiophen-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2939309.png)


![ethyl 3-methyl-6-oxo-1-(2,2,2-trifluoroethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2939315.png)



